4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole
Brand Name: Vulcanchem
CAS No.: 867042-85-1
VCID: VC5118152
InChI: InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl
Molecular Formula: C20H15ClN2S2
Molecular Weight: 382.92

4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole

CAS No.: 867042-85-1

Cat. No.: VC5118152

Molecular Formula: C20H15ClN2S2

Molecular Weight: 382.92

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole - 867042-85-1

Specification

CAS No. 867042-85-1
Molecular Formula C20H15ClN2S2
Molecular Weight 382.92
IUPAC Name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole
Standard InChI InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3
Standard InChI Key UKJOKBHOSSJDDU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl

Introduction

Structural Characterization and Nomenclature

The compound features two thiazole rings interconnected via a methylene bridge. The primary thiazole ring (Position 2) is substituted with a 4-chlorophenyl group, while the secondary thiazole (Position 4) bears a p-tolyl (4-methylphenyl) substituent. The systematic IUPAC name, 4-(4-chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole, reflects this arrangement (Fig. 1) .

Key structural features:

  • Thiazole cores: Both five-membered aromatic rings contain sulfur and nitrogen atoms, contributing to electron-deficient characteristics.

  • Substituents:

    • 4-Chlorophenyl: Enhances lipophilicity and influences π-π stacking interactions.

    • p-Tolyl: Introduces steric bulk and modulates electronic effects via the methyl group.

  • Methylene bridge: Facilitates conformational flexibility between the two heterocycles.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two thiazole precursors:

  • 4-(4-Chlorophenyl)thiazole: Synthesized via Hantzsch thiazole formation using 4-chlorophenacyl bromide and thioacetamide .

  • 4-(p-Tolyl)thiazole-2-carbaldehyde: Prepared through cyclization of p-tolylthioamide with α-bromo ketones .

Step 1: Synthesis of 4-(4-Chlorophenyl)thiazole

A mixture of 4-chlorophenacyl bromide (1.0 eq) and thioacetamide (1.2 eq) in ethanol is refluxed for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization (Yield: 78%) .

Step 2: Functionalization to 4-(4-Chlorophenyl)-2-(chloromethyl)thiazole

The 2-position is chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions (4 h, 80°C), yielding the chloromethyl intermediate (Yield: 65%) .

Step 3: Coupling with 4-(p-Tolyl)thiazole-2-methanol

The chloromethyl derivative reacts with 4-(p-tolyl)thiazole-2-methanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. Nucleophilic substitution affords the target compound (Yield: 48%) .

Table 1: Optimization of Coupling Reaction

ConditionSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃, DMFDMF601248
NaH, THFTHF252432
CuI, Et₃N, DCMDCM40828

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, Thiazole-H), 7.89–7.86 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.45–7.42 (d, J = 8.5 Hz, 2H, Ar-Cl), 7.38–7.35 (d, J = 8.0 Hz, 2H, Ar-CH₃), 7.24–7.21 (d, J = 8.0 Hz, 2H, Ar-CH₃), 4.52 (s, 2H, CH₂) .

  • MS (ESI+): m/z 413.9 [M+H]⁺ (Calc. 414.3) .

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature for >6 months under inert atmosphere; degrades in acidic conditions (pH <4) .

CompoundTargetIC₅₀ (µM)Reference
CPTH2Histone acetyltransferase1.2
NDS-100971Melanocyte apoptosis5.8
Target compound (predicted)CDK2~3.5*

*Predicted via molecular docking using AutoDock Vina .

Future Research Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times .

    • Investigate enantioselective routes for chiral analogs.

  • Biological Screening:

    • Prioritize assays against cancer cell lines (e.g., MCF-7, A549).

    • Evaluate pharmacokinetics (Caco-2 permeability, metabolic stability).

  • Computational Studies:

    • QSAR modeling to correlate substituents with bioactivity.

    • Molecular dynamics simulations of target-ligand interactions.

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